![molecular formula C9H13ClO B2552629 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone CAS No. 2008278-62-2](/img/structure/B2552629.png)
1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone is a useful research compound. Its molecular formula is C9H13ClO and its molecular weight is 172.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gold(III)-Catalyzed Cyclization
1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone is involved in gold(III)-catalyzed cyclization processes. A study by Hines, Eason, and Siebert (2017) on the Ohloff–Rautenstrauch rearrangement highlights the economic formation of the bicyclo[4.1.0]heptane substructure, a feature of several natural products, through gold(III)-mediated cycloisomerization of a 5-acetoxy-1,6-enyne. This process demonstrates high regio- and stereocontrol, indicating its potential in the synthesis of complex organic structures (Hines, Eason, & Siebert, 2017).
Aerobic Biodegradation of Contaminants
The compound's structural similarity to 1,2-dichloroethane (1,2-DCA) makes it relevant to studies on the aerobic biodegradation of groundwater contaminants. A study by Hirschorn et al. (2004) identified two distinct enzymatic pathways for the aerobic biodegradation of 1,2-DCA, which could be relevant for understanding the degradation behavior of similar compounds (Hirschorn et al., 2004).
Synthesis and Chemistry
The synthesis and chemistry of similar bicyclo compounds, like Bicyclo[4.1.0]hept-1,6-ene, provide insights into the reactivity and potential applications of this compound. A study by Billups et al. (1996) on Bicyclo[4.1.0]hept-1,6-ene, details its formation, reactivity, and potential for forming complex organic molecules (Billups et al., 1996).
Potential in Asymmetric Synthesis
Marigo et al. (2006) explored the organocatalytic asymmetric one-pot Michael-Darzens condensation, creating highly functionalized complex epoxycyclohexanone derivatives with up to four chiral centers. The use of compounds like this compound in such reactions could potentially contribute to the synthesis of optically active products useful in the life-science industry (Marigo et al., 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The specific targets of “1-(3-Bicyclo[41Bicyclo[410]heptanes, in general, are known to interact with various biological targets due to their unique structure .
Mode of Action
The mode of action of “1-(3-Bicyclo[41Bicyclo[4.1.0]heptanes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .
Biochemical Pathways
The specific biochemical pathways affected by “1-(3-Bicyclo[41Bicyclo[410]heptanes are known to be involved in a variety of chemical reactions and can serve as building blocks in organic synthesis .
Propiedades
IUPAC Name |
1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-5-9(11)7-2-1-6-3-8(6)4-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEDVVAACKZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)

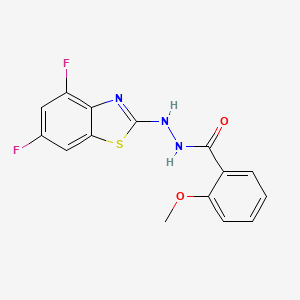
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
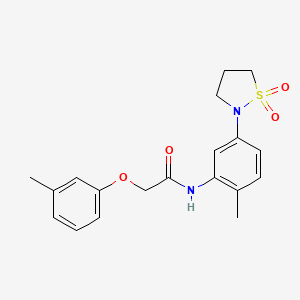
![ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
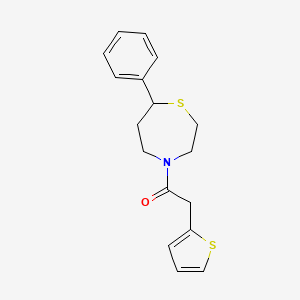
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B2552557.png)
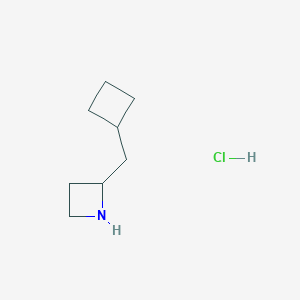
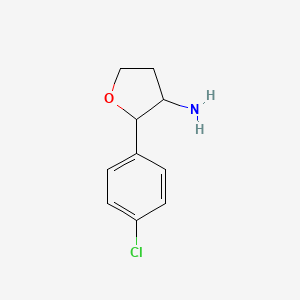

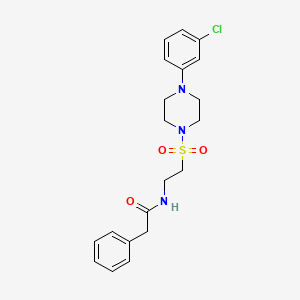
![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)
![N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552569.png)
